molecular formula C22H21N5O7S B2716986 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 865723-48-4

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2716986
CAS No.: 865723-48-4
M. Wt: 499.5
InChI Key: HZLBWVALQXCTOD-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O7S and its molecular weight is 499.5. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Compounds with similar structures have been found to inhibit certain proteins involved in cell growth and proliferation, such as VEGFR1 and VEGFR2 . These proteins are often targets for cancer therapies as they play key roles in angiogenesis, the process by which new blood vessels form from pre-existing vessels.

    Mode of action

    The compound might bind to the active site of these proteins, preventing them from carrying out their normal function. This could result in the inhibition of angiogenesis, thereby limiting the growth of tumors .

    Biochemical pathways

    By inhibiting proteins like VEGFR1 and VEGFR2, the compound could affect multiple biochemical pathways involved in cell growth, proliferation, and survival. This could lead to the induction of apoptosis (cell death) and the arrest of the cell cycle .

    Result of action

    The ultimate effect of the compound would likely be a reduction in the growth and proliferation of cancer cells, leading to a decrease in tumor size .

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. It features:

  • A pyrimidine ring : Known for its role in various biological processes.
  • A benzo[d][1,3]dioxole moiety : Often associated with anti-cancer properties.
  • A benzamide group : Linked to various pharmacological effects.

The molecular formula is C20H17N5O5SC_{20}H_{17}N_{5}O_{5}S with a molecular weight of approximately 475.43 g/mol.

PropertyValue
Molecular FormulaC20H17N5O5S
Molecular Weight475.43 g/mol
Key Functional GroupsAmine, Dioxole, Pyrimidine

Synthesis Methods

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves several synthetic routes. Common methods include:

  • Condensation Reactions : Combining various precursors under specific conditions to form the desired compound.
  • Functional Group Modifications : Altering existing groups to enhance biological activity or solubility.

Anticancer Properties

Research indicates that compounds similar to N-(4-amino...) exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Studies demonstrate that the compound can inhibit the growth of solid tumors by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The compound shows potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism where it may mitigate inflammatory responses associated with chronic diseases .

Antimicrobial Activity

Preliminary studies have indicated that N-(4-amino...) possesses antimicrobial properties against certain bacterial strains. The effectiveness varies based on structural modifications and specific functional groups present in the compound .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of N-(4-amino...). Below are notable findings:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects on human cancer cell lines and found IC50 values indicating significant potency against specific types of cancer .
  • In Vivo Studies :
    • Animal models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an anti-cancer agent.
  • Molecular Docking Studies :
    • Computational analyses suggest strong binding affinities to targets involved in cancer progression and inflammation pathways, further validating its therapeutic potential .

Properties

CAS No.

865723-48-4

Molecular Formula

C22H21N5O7S

Molecular Weight

499.5

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H21N5O7S/c1-31-13-5-3-11(7-15(13)32-2)20(29)25-18-19(23)26-22(27-21(18)30)35-9-17(28)24-12-4-6-14-16(8-12)34-10-33-14/h3-8H,9-10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

HZLBWVALQXCTOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N)OC

solubility

not available

Origin of Product

United States

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